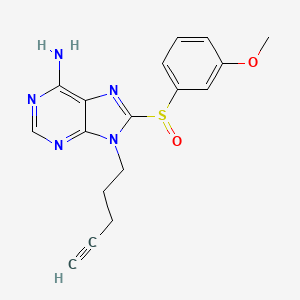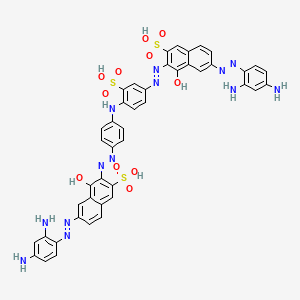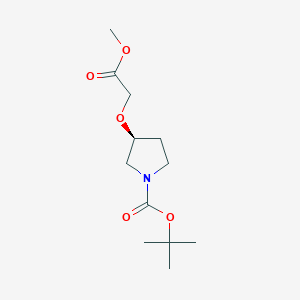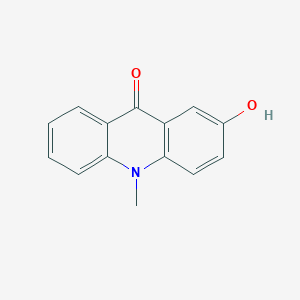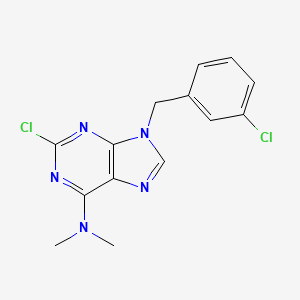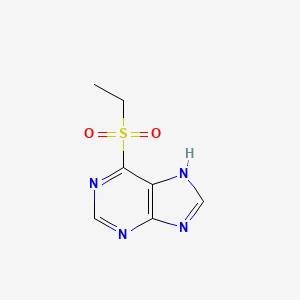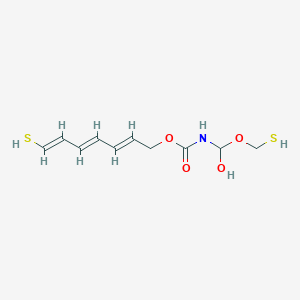
(R)-1-(4-Methylpyridin-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(4-Methylpyridin-2-yl)ethanol is a chiral alcohol derivative of pyridine, characterized by the presence of a methyl group at the 4-position and a hydroxyl group at the 1-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methylpyridin-2-yl)ethanol typically involves the reduction of the corresponding ketone, ®-4-Methyl-2-pyridyl ketone, using a chiral reducing agent. One common method is the asymmetric reduction using a chiral catalyst such as a ruthenium complex or a chiral borane reagent. The reaction is usually carried out under mild conditions, with the temperature maintained at around 0-25°C, and the reaction time ranging from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Methylpyridin-2-yl)ethanol can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of chiral catalysts in large-scale production ensures the enantiomeric purity of the product, which is crucial for its applications in pharmaceuticals.
化学反应分析
Types of Reactions
®-1-(4-Methylpyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation, or tosyl chloride (TsCl) for the formation of tosylates, are frequently employed.
Major Products
Oxidation: The major products include ®-4-Methyl-2-pyridyl ketone or ®-4-Methyl-2-pyridyl aldehyde.
Reduction: The major product is ®-4-Methyl-2-pyridylmethane.
Substitution: Depending on the substituent, products can include ®-1-(4-Methylpyridin-2-yl)ethyl chloride, ®-1-(4-Methylpyridin-2-yl)ethylamine, or ®-1-(4-Methylpyridin-2-yl)ethyl ether.
科学研究应用
®-1-(4-Methylpyridin-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral ligands and catalysts.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of ®-1-(4-Methylpyridin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the pyridine ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
(S)-1-(4-Methylpyridin-2-yl)ethanol: The enantiomer of the compound, which may have different biological activity and properties.
4-Methyl-2-pyridylmethanol: Lacks the chiral center, leading to different reactivity and applications.
2-Methylpyridine: A simpler analog without the hydroxyl group, used in different chemical contexts.
Uniqueness
®-1-(4-Methylpyridin-2-yl)ethanol is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its activity in biological systems. Its ability to form specific interactions with molecular targets makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC 名称 |
(1R)-1-(4-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-9-8(5-6)7(2)10/h3-5,7,10H,1-2H3/t7-/m1/s1 |
InChI 键 |
MLRVQWPIBKUBIN-SSDOTTSWSA-N |
手性 SMILES |
CC1=CC(=NC=C1)[C@@H](C)O |
规范 SMILES |
CC1=CC(=NC=C1)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



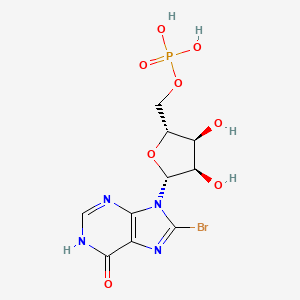
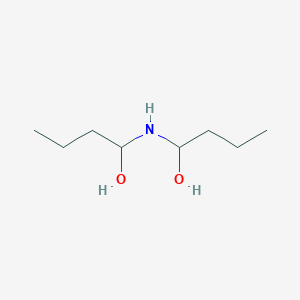
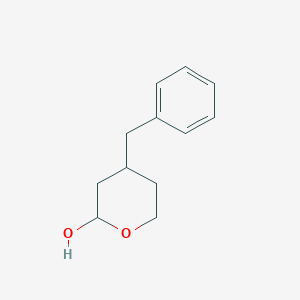
![2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B12927725.png)
